3-Phenylselenetan-3-ol

Description

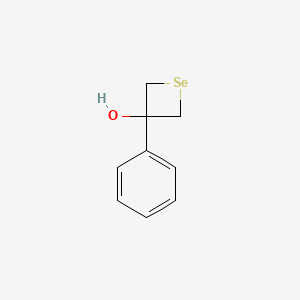

3-Phenylselenetan-3-ol is a selenurane derivative featuring a four-membered selenium-containing ring (selenetan) substituted with a phenyl group and a hydroxyl group at the 3-position. Selenium's larger atomic radius and polarizability compared to oxygen likely influence its electronic and steric properties, making it a candidate for specialized synthetic or catalytic applications. The compound’s hydroxyl group may confer acidity or reactivity in ring-opening reactions, analogous to oxetanol derivatives used in medicinal chemistry .

Properties

CAS No. |

112422-88-5 |

|---|---|

Molecular Formula |

C9H10OSe |

Molecular Weight |

213.15 g/mol |

IUPAC Name |

3-phenylselenetan-3-ol |

InChI |

InChI=1S/C9H10OSe/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

InChI Key |

PVADSPVMZFEBFU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C[Se]1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method for synthesizing 3-Phenylselenetan-3-ol involves the reaction of phenylmagnesium bromide with selenium dioxide, followed by hydrolysis.

Reduction of Selenides: Another approach involves the reduction of phenylselenium dichloride with a suitable reducing agent such as sodium borohydride in an alcohol solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring safety protocols when handling selenium compounds.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Phenylselenetan-3-ol can undergo oxidation reactions to form selenoxides or selenones.

Reduction: The compound can be reduced to form selenides using reducing agents like sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: Selenoxides, selenones.

Reduction: Selenides.

Substitution: Various substituted selenetanes.

Scientific Research Applications

Chemistry: 3-Phenylselenetan-3-ol is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Research has explored the potential biological activities of selenium-containing compounds, including their antioxidant properties and potential use in cancer therapy. This compound, due to its selenium content, is of interest for its possible role in biological systems .

Industry: In the industrial sector, selenium compounds are used in the production of semiconductors, glass, and pigments.

Mechanism of Action

The mechanism by which 3-Phenylselenetan-3-ol exerts its effects is related to the reactivity of the selenium atom. Selenium can participate in redox reactions, which are crucial in various biological processes. The compound may interact with molecular targets such as enzymes and proteins, influencing pathways involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Hypothetical properties inferred from analogs.

Key Comparative Analysis

Reactivity and Stability

- Selenium vs. Oxygen Heterocycles : The selenetan ring in this compound is expected to exhibit greater ring strain and nucleophilic susceptibility compared to oxetanes due to selenium’s larger size and weaker C–Se bond strength. This may enhance reactivity in ring-opening reactions .

- Fluorinated Alcohols: 3-Allyl perfluoro(2-methylpentan)-3-ol’s fluorinated chain imparts high thermal stability and hydrophobicity, contrasting with the hydrophilic nature of non-fluorinated alcohols like 3-Phenyloxetan-3-ol .

Acidity and Electronic Effects

- The hydroxyl group in 3-Phenyloxetan-3-ol is moderately acidic (pKa ~12–14), typical of oxetanols. Selenium’s electron-withdrawing effect in this compound may increase acidity, favoring deprotonation in basic conditions .

- Fluorinated alcohols (e.g., 3-Allyl perfluoro(2-methylpentan)-3-ol) exhibit strong hydrogen-bond donor ability, influencing their use as solvents or catalysts .

Research Findings and Trends

- Synthetic Utility : Palladium-catalyzed coupling reactions using 3-Phenyloxetan-3-amine (a related compound) highlight the versatility of oxetane scaffolds in cross-coupling chemistry . Similar methodologies could extend to selenetan derivatives.

- Fluorinated Alcohols : The unique properties of fluorinated alcohols like 3-Allyl perfluoro(2-methylpentan)-3-ol are leveraged in materials science and specialty surfactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.